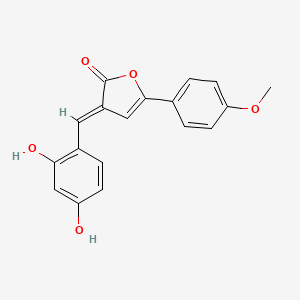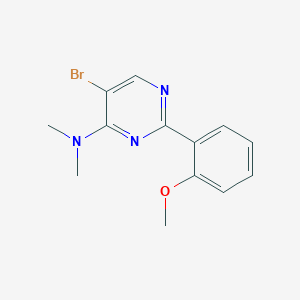
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethylamino group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors.
Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tris(5-bromo-2-methoxyphenyl)antimony
- Tris(5-bromo-2-methoxyphenyl)antimony bis(4-nitrophenylacetate)
- Tris(5-bromo-2-methoxyphenyl)antimony bis(2-methoxybenzoate)
Uniqueness
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and dimethylamino group makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
823796-54-9 |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14BrN3O/c1-17(2)13-10(14)8-15-12(16-13)9-6-4-5-7-11(9)18-3/h4-8H,1-3H3 |
InChI Key |
ULGKWDBKUVGGMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


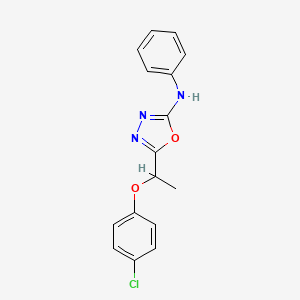
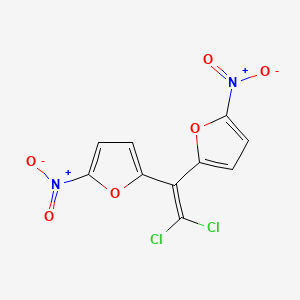
![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)
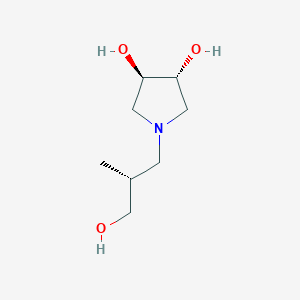
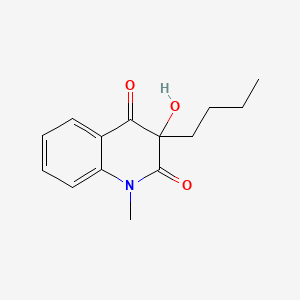
![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)

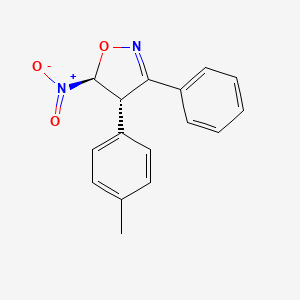
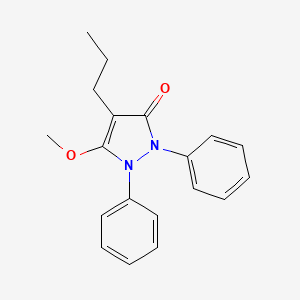
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
